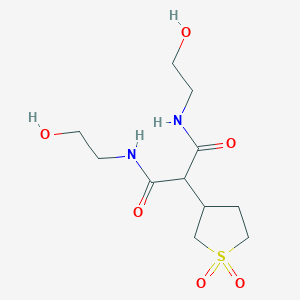
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound that features a tetrahydrothiophene ring with a dioxido group and two hydroxyethyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction, where ethylene oxide or a similar reagent reacts with the intermediate compound.
Formation of Propanediamide Backbone: The final step involves the formation of the propanediamide backbone through an amidation reaction, where the intermediate compound reacts with a suitable amine.
Industrial Production Methods
Industrial production of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene oxide, alkyl halides.
Major Products
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Sulfide, thiol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of new materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)urea
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)propionamide
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its combination of a dioxido tetrahydrothiophene ring and two hydroxyethyl groups attached to a propanediamide backbone
Propriétés
Formule moléculaire |
C11H20N2O6S |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H20N2O6S/c14-4-2-12-10(16)9(11(17)13-3-5-15)8-1-6-20(18,19)7-8/h8-9,14-15H,1-7H2,(H,12,16)(H,13,17) |
Clé InChI |
JBPRPMMLWZVNGV-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C(C(=O)NCCO)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)
![4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112824.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)

![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)
![Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112896.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)

![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15112913.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
